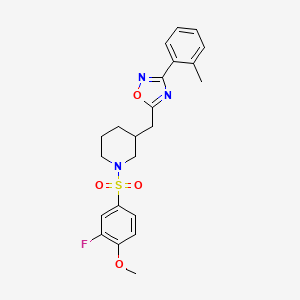
5-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C22H24FN3O4S and its molecular weight is 445.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-((1-((3-fluoro-4-methoxyphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole is a novel derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties and enzyme inhibition. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure comprising an oxadiazole ring, a piperidine moiety with a sulfonyl group, and an o-tolyl substituent. Its molecular formula is C20H24FN3O3S with a molecular weight of approximately 421.48 g/mol. The presence of the 3-fluoro-4-methoxyphenyl group is significant for its biological activity, as fluorine can enhance the lipophilicity and binding affinity of the compound to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their function. This mechanism is crucial for compounds targeting cancer cell proliferation.
- Receptor Binding : The structural features allow for effective binding to receptors involved in cancer pathways, which can lead to the modulation of signaling cascades such as apoptosis.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance:
- A study reported that certain oxadiazole derivatives showed IC50 values ranging from 0.275 µM to 0.417 µM against various cancer cell lines including MCF7 (breast cancer) and PC-3 (prostate cancer) .
- Another research highlighted that compounds similar to this compound demonstrated cytotoxic effects through apoptosis induction via upregulation of p53 and activation of caspase pathways .
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 5-Oxadiazole Derivative A | MCF7 | 0.275 | Apoptosis induction |
| 5-Oxadiazole Derivative B | PC-3 | 0.417 | EGFR inhibition |
| 5-Oxadiazole Derivative C | SF-295 | 0.350 | Src kinase inhibition |
Inhibition Studies
The compound's ability to inhibit specific enzymes has been investigated:
- EGFR Inhibition : In vitro studies indicated that compounds bearing similar structures inhibited EGFR with IC50 values as low as 0.24 µM .
Case Studies
A notable case study involved the synthesis and evaluation of several oxadiazole derivatives where researchers observed promising anticancer activity:
- Synthesis Methodology : The compounds were synthesized using standard organic reactions involving piperidine and various substituted phenylsulfonyl chlorides.
- Biological Evaluation : Following synthesis, biological assays were performed to assess cytotoxicity against cancer cell lines using MTT assays, revealing significant growth inhibition at low concentrations.
特性
IUPAC Name |
5-[[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S/c1-15-6-3-4-8-18(15)22-24-21(30-25-22)12-16-7-5-11-26(14-16)31(27,28)17-9-10-20(29-2)19(23)13-17/h3-4,6,8-10,13,16H,5,7,11-12,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUATEXCIOBLJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)S(=O)(=O)C4=CC(=C(C=C4)OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














